molecular formula C8H10O4 B2549750 Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate CAS No. 1823360-34-4

Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate

Cat. No.: B2549750
CAS No.: 1823360-34-4
M. Wt: 170.164
InChI Key: CNGXWOSXDKIIKP-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate typically involves the reaction of 2-methylfuran with formaldehyde and a suitable esterifying agent under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is subsequently esterified to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

    Oxidation: 4-(carboxymethyl)-2-methylfuran-3-carboxylic acid.

    Reduction: 4-(hydroxymethyl)-2-methylfuran-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-methylfuran-3-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    4-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    2,5-Dimethylfuran: A simpler furan derivative with different chemical properties and uses.

Uniqueness: Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5-7(8(10)11-2)6(3-9)4-12-5/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGXWOSXDKIIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823360-34-4
Record name methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate
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